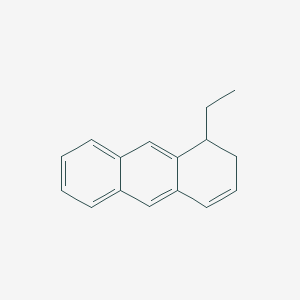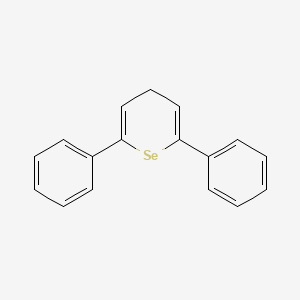
2,6-Diphenyl-4H-selenopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenyl-4H-selenopyran is a heterocyclic compound containing selenium. It is part of the broader class of selenopyrans, which are known for their unique chemical properties and potential applications in various fields. The presence of selenium in the heterocyclic ring imparts distinct characteristics to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diphenyl-4H-selenopyran can be synthesized through the reaction of 1,5-diaryl-3,3-diphenylpentane-1,5-diones with aluminum selenide (Al2Se3) in the presence of hydrochloric acid (HCl) and acetic acid (AcOH). This reaction yields 2,6-diaryl-4,4-diphenyl-4H-selenopyrans in satisfactory amounts . Another method involves the oxidation of 3,5-dimethyl-2,6-diphenyl-4H-selenopyran using potassium permanganate in acetone or acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and solvents like potassium permanganate, acetone, and acetonitrile suggests that large-scale production is feasible with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diphenyl-4H-selenopyran undergoes various chemical reactions, including oxidation, substitution, and photoreactions.
Common Reagents and Conditions:
Substitution: Bromination or nitration at positions 3 and 5 can be achieved using appropriate reagents.
Major Products:
Scientific Research Applications
2,6-Diphenyl-4H-selenopyran has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other selenium-containing compounds and dyes.
Biology: The unique properties of selenium make it a potential candidate for biological studies, particularly in understanding selenium’s role in biological systems.
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-4H-selenopyran involves its ability to undergo oxidation and substitution reactions. The selenium atom in the heterocyclic ring plays a crucial role in these reactions, influencing the compound’s reactivity and stability. The exact molecular targets and pathways are still under investigation, but the compound’s behavior in oxidation reactions suggests its potential as an intermediate in synthesizing other selenium-containing compounds .
Comparison with Similar Compounds
2,6-Diphenyl-4H-thiopyran: Similar in structure but contains sulfur instead of selenium.
2,6-Diphenyl-4H-pyran: Contains oxygen instead of selenium.
Comparison: 2,6-Diphenyl-4H-selenopyran is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur and oxygen analogs. Selenium’s larger atomic size and different electronegativity influence the compound’s reactivity and stability, making it a valuable compound for specific applications that its sulfur and oxygen counterparts may not fulfill .
Properties
CAS No. |
91404-04-5 |
|---|---|
Molecular Formula |
C17H14Se |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2,6-diphenyl-4H-selenopyran |
InChI |
InChI=1S/C17H14Se/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-6,8-13H,7H2 |
InChI Key |
SYKYARMDQZYTCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C([Se]C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


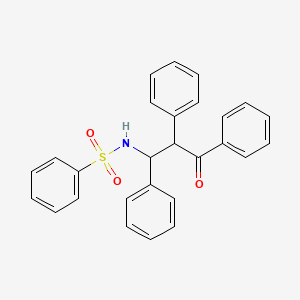
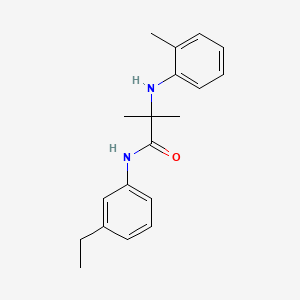
![4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane](/img/structure/B14360432.png)
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
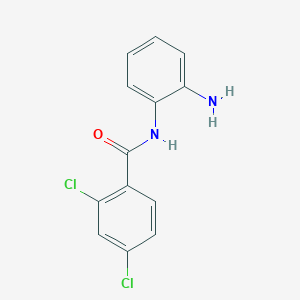
![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)
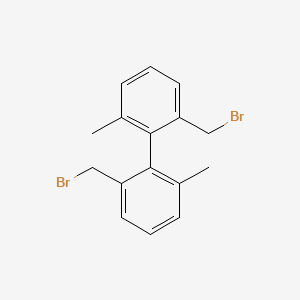


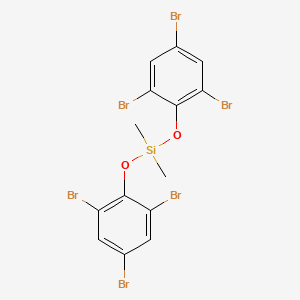
![Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane](/img/structure/B14360481.png)

